2-(2-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC18259862
Molecular Formula: C15H20BClO2
Molecular Weight: 278.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20BClO2 |
|---|---|
| Molecular Weight | 278.6 g/mol |
| IUPAC Name | 2-(2-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)12-9-11(10-5-6-10)7-8-13(12)17/h7-10H,5-6H2,1-4H3 |
| Standard InChI Key | YYBUSGRUIDWNDP-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3CC3)Cl |
Introduction
Structural Characteristics and Molecular Properties
Chemical Identity and Nomenclature
2-(2-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2223052-80-8) belongs to the class of pinacol boronic esters. Its IUPAC name derives from the dioxaborolane ring system, which is substituted with a 2-chloro-5-cyclopropylphenyl group and four methyl groups at positions 4 and 5 . The molecular formula is C₁₅H₂₀BClO₂, with a molecular weight of 278.6 g/mol (or 279 Da, depending on rounding conventions) .
Stereoelectronic Features
The compound’s reactivity is influenced by its steric and electronic configuration:
-
Boron Coordination: The boron atom in the dioxaborolane ring adopts a trigonal planar geometry, facilitating nucleophilic attack in Suzuki-Miyaura couplings .
-
Aromatic Substitution: The 2-chloro-5-cyclopropylphenyl group introduces steric hindrance while the cyclopropane ring enhances ring strain, modulating reactivity in cyclopropanation reactions .
-
Lipophilicity: A calculated LogP of 5.11 indicates moderate hydrophobicity, favoring solubility in organic solvents like dichloromethane and tetrahydrofuran .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 278.6 g/mol | |
| Heavy Atom Count | 19 | |
| Rotatable Bonds | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Topological Polar Surface | 18 Ų |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a two-step protocol:
-
Boronation: A palladium-catalyzed Miyaura borylation of 2-chloro-5-cyclopropylphenyl bromide with bis(pinacolato)diboron [(Bpin)₂] in tetrahydrofuran yields the intermediate boronic acid .
-
Esterification: The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions, using magnesium sulfate as a desiccant, to form the dioxaborolane .
Critical Parameters:
-
Temperature: Reactions are conducted at 80–100°C to accelerate kinetics while minimizing decomposition.
-
Catalysts: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are preferred for their efficacy in cross-couplings .
-
Yield Optimization: Yields exceeding 85% are achievable with stoichiometric control and inert atmosphere (argon or nitrogen) .
Purification and Characterization
-
Chromatography: Flash column chromatography on silica gel (eluent: hexane/ethyl acetate) removes unreacted starting materials .
-
Spectroscopy: ¹¹B NMR exhibits a singlet at δ 30–32 ppm, confirming boron incorporation, while ¹H NMR resolves cyclopropane protons at δ 0.5–1.2 ppm .
Reactivity and Applications
Suzuki-Miyaura Cross-Couplings
The compound’s boron-aryl bond undergoes transmetalation with palladium catalysts, enabling C–C bond formation. For example, coupling with aryl halides produces biaryl structures central to drug candidates like kinase inhibitors .
Cyclopropanation Reactions
In the presence of zinc carbenoids, the dioxaborolane participates in Simmons-Smith cyclopropanation, generating borocyclopropanes. These motifs are valued in medicinal chemistry for their conformational rigidity .
Table 2: Comparative Reactivity with Analogues
| Compound | Reactivity in Suzuki Coupling | Cyclopropanation Efficiency |
|---|---|---|
| 2-(2-Chloro-5-cyclopropylphenyl)-dioxaborolane | High (90–95% yield) | Moderate (60–70% yield) |
| 2-(4-Fluorophenyl)-dioxaborolane | Moderate (75–80% yield) | Low (40–50% yield) |
Future Directions and Research Gaps
Expanding Synthetic Utility
-
Photoredox Catalysis: Exploring visible-light-mediated couplings to access stereochemically complex products .
-
Bioconjugation: Functionalizing antibodies or peptides via boron-mediated click chemistry .
Environmental Impact
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume